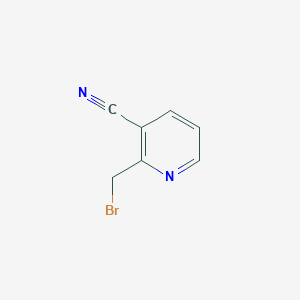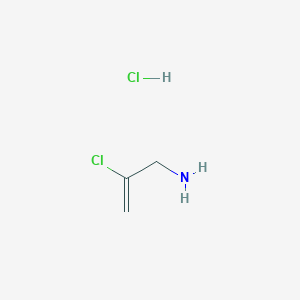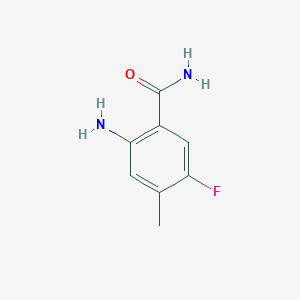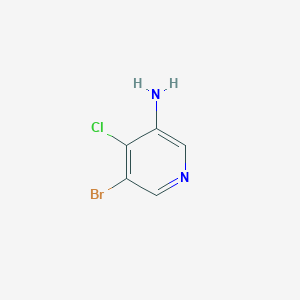
2-(Bromomethyl)nicotinonitrile
説明
2-(Bromomethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, which includes this compound, involves the formation of a nitrile by the nucleophilic attack of cyanide ion on an alkyl halide . The detailed mechanism involves a halogen-lithium exchange of 3-bromopyridine with n-BuLi followed by treatment with the lactone .Chemical Reactions Analysis
Nitriles, such as this compound, can undergo various reactions. These include the formation of a nitrile by the nucleophilic attack of cyanide ion on an alkyl halide, the hydrolysis of a nitrile under acidic or basic conditions, and the reduction of a nitrile to give a primary amine .Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.科学的研究の応用
Herbicide Resistance and Detoxification
Researchers have explored the role of similar nitrile compounds in developing herbicide resistance in plants. A notable study involved a gene from Klebsiella ozaenae that encodes a nitrilase capable of converting bromoxynil (a related nitrile herbicide) to a less toxic metabolite, demonstrating a potential approach for introducing herbicide resistance in transgenic plants through detoxification genes (Stalker, Mcbride, & Malyj, 1988).
Catalytic Applications
In the realm of catalysis, the synthesis of bimetallic phosphides like NiCoP has been reported to show superior activity for water splitting reactions, a key process in hydrogen production. A novel PH3 plasma-assisted approach was utilized for converting NiCo hydroxides into NiCoP, showcasing the application of nitrile-derived catalysts in enhancing the efficiency of water splitting (Liang et al., 2016).
Synthesis of Chemical Intermediates
Nitriles, including structures similar to 2-(Bromomethyl)nicotinonitrile, have been crucial in synthesizing chemical intermediates. For instance, the ammoxidation of 3-picoline to nicotinonitrile, a precursor to niacin (vitamin B3), highlights the importance of nitriles in producing valuable chemical compounds under specific catalysts and conditions (Andersson & Lundin, 1979).
Advanced Material Synthesis
The synthesis and application of novel nicotinonitrile derivatives in materials science, such as in the creation of luminescent materials and electrodes for energy storage, underscore the broader utility of nitriles in developing new materials with specific optical and electrochemical properties. Notable research includes the development of luminescent nicotinonitrile derivatives for potential use in light-emitting devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Environmental Degradation Studies
Studies on the microbial degradation of structurally related benzonitrile herbicides have provided insights into the environmental fate of these compounds. Research focused on the degradation pathways, metabolites, and the diversity of degrader organisms, contributing to our understanding of the environmental impact and degradation mechanisms of nitrile-based herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(Bromomethyl)nicotinonitrile is the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, modulating various behaviors and releasing different neurotransmitters .
Mode of Action
It is known that nitriles can be formed by an sn2 reaction between a bromide and sodium cyanide . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential interaction with nicotinic acetylcholine receptors, it might influence pathways related to neurotransmitter release and neural signaling .
Result of Action
Given its potential interaction with nicotinic acetylcholine receptors, it might modulate neurotransmitter release and neural signaling .
特性
IUPAC Name |
2-(bromomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBCKWHXALVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697152 | |
| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116986-12-0 | |
| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)










